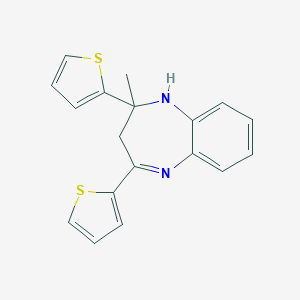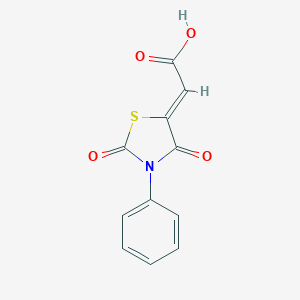
N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as MOBA, and it has been the subject of numerous studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of MOBA is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the metabolism of neurotransmitters and cancer cells. MOBA has been shown to inhibit monoamine oxidase A (MAO-A) and B (MAO-B), which are enzymes that degrade neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, MOBA increases the levels of these neurotransmitters in the brain, leading to improvements in cognitive function and memory.
MOBA has also been shown to inhibit histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, MOBA can alter the expression of genes that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MOBA has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the inhibition of cancer cell growth. MOBA has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
MOBA has several advantages for lab experiments, including its relatively simple synthesis method, its ability to cross the blood-brain barrier, and its potential applications in various fields of scientific research. However, MOBA also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on MOBA, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields of scientific research, and the investigation of its potential therapeutic effects in animal models and clinical trials. Additionally, more studies are needed to fully understand the mechanism of action of MOBA and to identify any potential side effects or toxicity associated with its use.
Méthodes De Synthèse
The synthesis of MOBA involves the reaction of 4-methylphenylamine with 2-hydroxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with propanoic anhydride to yield MOBA. This synthesis method has been optimized by researchers to improve the yield and purity of MOBA, and it has been reported to be a relatively straightforward process.
Applications De Recherche Scientifique
MOBA has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, MOBA has been shown to inhibit the activity of certain enzymes that are involved in the degradation of neurotransmitters, leading to an increase in the levels of these neurotransmitters in the brain. This effect has been linked to improvements in cognitive function and memory, making MOBA a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, MOBA has been shown to inhibit the growth of cancer cells in vitro and in vivo. This effect is thought to be due to the compound's ability to interfere with the signaling pathways that are involved in cell proliferation and survival. MOBA has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-8-13(9-7-12)18-16(20)10-11-19-14-4-2-3-5-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFANJWWGVSNJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)

![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)

![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)
![[(E)-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)methylideneamino]urea](/img/structure/B353416.png)
![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)



![3-[5-(4-Chloro-phenylamino)-2,4-dioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B353423.png)
![3-{5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353424.png)